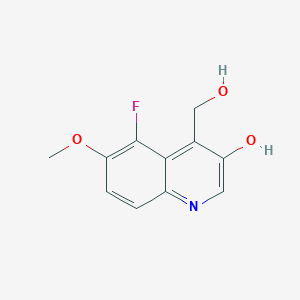
5-Fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol
Cat. No. B8291313
M. Wt: 223.20 g/mol
InChI Key: PMTGGYRBJMVSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08927541B2
Procedure details


3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester (355 mg, 1.21 mmol, 1.0 eq) is added at 0° C. to a stirred suspension of lithium aluminium hydride (138 mg, 3.63 mmol, 3.0 eq) in tetrahydrofuran (5 mL). After 2 hours stirring at 0° C., brine is used to quench the reaction and the resulting mixture is extracted with ethyl acetate (3×10 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a residue that is suspended in dichloromethane:methanol (10:1, v/v) and filtered to afford 5-fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol as an off-white solid (62 mg, 23% yield).
Name
3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester
Quantity
355 mg
Type
reactant
Reaction Step One



Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Yield
23%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:16][CH3:17])[C:13]=2[F:15])[N:8]=[CH:7][C:6]=1[O:18]C(=O)C)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.[Cl-].[Na+].O.ClCCl.CO>[F:15][C:13]1[C:12]([O:16][CH3:17])=[CH:11][CH:10]=[C:9]2[C:14]=1[C:5]([CH2:3][OH:2])=[C:6]([OH:18])[CH:7]=[N:8]2 |f:1.2.3.4.5.6,8.9.10,11.12|
|
Inputs


Step One
|
Name
|
3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester
|
|
Quantity
|
355 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=C(C=NC2=CC=C(C(=C12)F)OC)OC(C)=O
|
|
Name
|
|
|
Quantity
|
138 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Three
|
Name
|
dichloromethane methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl.CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 2 hours stirring at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture is extracted with ethyl acetate (3×10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue that
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
v/v) and filtered
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2C(=C(C=NC2=CC=C1OC)O)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 62 mg | |
| YIELD: PERCENTYIELD | 23% | |
| YIELD: CALCULATEDPERCENTYIELD | 23% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
